(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Overview
Description
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .
Mechanism of Action
Target of Action
Brasofensine, also known as 1YP2S94RVH or Brasofensine [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .
Mode of Action
Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .
Biochemical Pathways
The primary biochemical pathway affected by brasofensine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, brasofensine increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .
Pharmacokinetics
Brasofensine exhibits several key pharmacokinetic properties:
- Absorption : It is rapidly absorbed after oral administration in rats and monkeys, with peak plasma concentrations occurring 0.5-1 hr, but 3-8 hr for brasofensine in humans .
- Metabolism : Brasofensine undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats. It primarily underwent O- and N-demethylation and isomerization .
- Half-life : Plasma terminal elimination half-lives were 2 hr in rats, 4 hr in monkeys, but 24 hr in humans .
These properties influence the bioavailability of brasofensine and can affect its therapeutic efficacy .
Result of Action
The inhibition of dopamine reuptake by brasofensine results in increased dopaminergic signaling . In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . .
Biochemical Analysis
Biochemical Properties
Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity .
Cellular Effects
In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . This suggests that brasofensine can influence cell function by modulating dopamine signaling pathways .
Molecular Mechanism
The molecular mechanism of brasofensine involves the inhibition of the synaptic dopamine transporter . By preventing the reuptake of dopamine, brasofensine allows for a longer period of synaptic activity .
Temporal Effects in Laboratory Settings
It is known that brasofensine is not particularly stable and is readily metabolized .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, brasofensine was shown to be effective and well-tolerated at a dose of 4 mg . The effects of different dosages of brasofensine in animal models have not been extensively studied.
Metabolic Pathways
Brasofensine undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats . It primarily undergoes O- and N-demethylation and isomerization . Some of the desmethyl metabolites were further converted to glucuronides .
Transport and Distribution
It is known that brasofensine is rapidly absorbed after oral administration in rats and monkeys .
Subcellular Localization
Given its role as a dopamine reuptake inhibitor, it is likely that brasofensine interacts with the dopamine transporter, which is located on the presynaptic neuron’s cell membrane .
Preparation Methods
The synthesis of brasofensine involves several steps. One of the key steps includes the reaction of a phenyltropane derivative with methoxyammonium chloride and sodium carbonate in methanol to form an O-methyloxime . This intermediate is then deprotected using trifluoroacetic acid in dichloromethane to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include demethylated and isomerized forms of brasofensine .
Scientific Research Applications
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine has been primarily studied for its potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases . Its ability to inhibit dopamine reuptake makes it a valuable compound for research in neuropharmacology. Additionally, it has been used in studies to understand the pharmacokinetics and metabolism of dopamine reuptake inhibitors.
Comparison with Similar Compounds
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is unique compared to other dopamine reuptake inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:
Cocaine: Another dopamine reuptake inhibitor but with a different structure and higher potential for abuse.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacological profile.
Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine reuptake.
This compound’s uniqueness lies in its specific targeting of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .
Properties
When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. | |
CAS No. |
171655-91-7 |
Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1 |
InChI Key |
NRLIFEGHTNUYFL-QJDHNRDASA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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